N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPBBAPBNAPDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide typically involves the reaction of 2-furylcarbinol with picolinic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been primarily utilized in non-human research settings, specifically in pharmacological studies. Its structural features align with those of known bioactive compounds, suggesting several potential applications:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of furan have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The furan ring's presence in the compound is associated with anti-inflammatory activities. Compounds that incorporate furan have been shown to inhibit pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases .
Case Study 1: Anticancer Potential
A study focusing on furan derivatives demonstrated that compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide exhibited potent activity against various cancer cell lines. Specifically, modifications to the furan structure enhanced cytotoxicity against breast cancer cells, indicating that further investigations into this compound could reveal similar properties .
Case Study 2: Anti-inflammatory Activity
In another study, a series of furan-based compounds were evaluated for their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers in vitro, suggesting that this compound might also possess similar capabilities .
Future Directions and Research Implications
The potential applications of this compound extend beyond its current understanding:
- Pharmacological Development : Given its structural similarities to known bioactive compounds, there is significant potential for this compound to be developed into new therapeutic agents targeting cancer and inflammatory diseases.
- Synthetic Chemistry : The compound's synthesis can serve as a model for developing other complex molecules with similar functionalities, enhancing the toolkit available for medicinal chemists.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide involves its interaction with specific molecular targets. The furan ring and picolinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Compound 119 (furan-methyl) has a relatively high melting point (105–107°C), likely due to strong intermolecular interactions from the planar furan ring and amide group. In contrast, N-(4-Methoxyphenethyl)picolinamide (147) melts at 56–58°C, indicating that bulkier or flexible substituents reduce crystallinity . The target compound’s hydroxy and methyl groups may elevate its melting point compared to 147 but lower it relative to 119 due to increased side-chain flexibility.
- Spectroscopic Data : For compound 119, ¹H NMR shows characteristic furan protons at δ 6.52 (s, 1H) and pyridine signals at δ 8.26 (d, J = 4.7 Hz). The target compound’s hydroxy group would likely produce a broad peak near δ 1–5 ppm, while the methyl group would appear as a singlet near δ 1.2–1.5 ppm .
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.
Chemical Structure
The compound can be characterized by its structural formula, which includes a furan ring, a hydroxymethyl group, and a picolinamide moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that picolinamide derivatives, including this compound, possess fungicidal properties against various fungal pathogens, making them potential candidates for agricultural fungicides .
- Inhibition of Inflammatory Pathways : Similar compounds have demonstrated the ability to inhibit pro-inflammatory mediators in macrophage cell lines. For instance, derivatives like 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone have been shown to suppress nitric oxide (NO) synthesis through the inhibition of specific kinase pathways .
- Antiparasitic Activity : Picolinamides have been studied for their inhibitory effects on plasmepsins, enzymes crucial for the survival of malaria parasites. This suggests potential therapeutic applications against malaria .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit specific kinases involved in inflammatory responses, such as p38 MAP kinase, thereby reducing the synthesis of inflammatory mediators like NO .
- Fungal Cell Wall Disruption : As a fungicide, it likely targets the integrity of fungal cell walls or disrupts essential metabolic pathways within fungal cells .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antifungal Activity :
- Objective : Evaluate the efficacy of picolinamide derivatives against fungal pathogens.
- Findings : Compounds demonstrated significant antifungal activity against strains like Aspergillus and Candida, with varying degrees of effectiveness depending on structural modifications.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Picolinamide A | Candida albicans | 5 µg/mL |
| Picolinamide B | Aspergillus niger | 10 µg/mL |
- Inflammatory Response Study :
- Objective : Investigate the impact on NO synthesis in RAW 264.7 macrophages.
- Findings : The compound inhibited NO production in a dose-dependent manner, correlating with reduced phosphorylation of p38 MAPK.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling picolinic acid derivatives with hydroxylated furan intermediates. Key steps include:
- Activation : Use carbodiimides (e.g., EDC) with HOBt to facilitate amide bond formation, ensuring minimal racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization enhances purity (>95%). Monitor via TLC and confirm with LC-MS .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- NMR : 1H/13C NMR to verify furan (δ 6.2–7.4 ppm) and hydroxypropyl (δ 1.2–1.5 ppm) moieties .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation .
- X-ray Crystallography : Resolve stereochemistry of the hydroxy and methyl groups .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Approach :
- ADME Prediction : Use SwissADME or pkCSM to assess bioavailability, BBB permeability, and CYP450 interactions .
- Molecular Descriptors : Calculate logP (hydrophobicity) and PSA (polar surface area) via PubChem or ChemAxon .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate this compound’s therapeutic potential?
- Experimental Design :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., furan-containing oxalamides) .
- In Vitro Assays :
- Cytotoxicity : MTT assay (IC50 determination) using cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z’-factor validation .
- Controls : Include positive (e.g., staurosporine) and vehicle controls to normalize results .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Analysis Framework :
- Orthogonal Assays : Validate hits using SPR (binding affinity) and ITC (thermodynamic profiling) .
- Batch Consistency : Compare multiple synthetic batches via HPLC to rule out impurity effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
- Analog Synthesis : Replace the furan with thiophene or modify the hydroxy group to methoxy to assess steric/electronic effects .
- Biological Testing : Correlate substitutions with activity changes (e.g., IC50 shifts) to identify pharmacophores .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
Q. What experimental considerations are critical for in vivo efficacy testing?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
